N-Methyl-3-bromophenylsuccinimide
Description
N-Methyl-3-bromophenylsuccinimide (C₁₁H₁₀BrNO₂) is a brominated succinimide derivative characterized by a phenyl ring substituted with a bromine atom at the meta position and a methyl group attached to the nitrogen of the succinimide core. This compound is structurally analogous to other halogenated succinimides, such as N-bromosuccinimide (NBS), but differs in its substitution pattern and steric/electronic properties. Its synthesis typically involves bromination of a precursor succinimide or substitution reactions on pre-functionalized phenylsuccinimide derivatives. The bromine atom enhances electrophilic reactivity, making it useful in radical-mediated reactions, polymer chemistry, and as an intermediate in pharmaceutical synthesis .
Properties
CAS No. |
139261-88-4 |
|---|---|
Molecular Formula |
C11H10BrNO2 |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H10BrNO2/c1-13-10(14)6-9(11(13)15)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3 |
InChI Key |
BEDAORKNVNNLMW-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(C1=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=CC(=CC=C2)Br |
Synonyms |
3-(3-bromophenyl)-1-methyl-2,5-pyrrolidinedione N-methyl-3-bromophenylsuccinimide |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Challenges : Steric hindrance from the meta-bromine complicates further functionalization. For example, Suzuki-Miyaura coupling requires bulky palladium catalysts, as reported in analogous bromophenyl systems .
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